(5-bromo-2-fluorophenyl)methanesulfonyl chloride
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Overview
Description
(5-Bromo-2-fluorophenyl)methanesulfonyl chloride is an organosulfur compound with the molecular formula C7H5BrClFO2S. This compound is characterized by the presence of a bromine atom, a fluorine atom, and a methanesulfonyl chloride group attached to a benzene ring. It is commonly used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-bromo-2-fluorophenyl)methanesulfonyl chloride typically involves the reaction of (5-bromo-2-fluorophenyl)methanol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:
(5-bromo-2-fluorophenyl)methanol+methanesulfonyl chloride→(5-bromo-2-fluorophenyl)methanesulfonyl chloride+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified by distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-2-fluorophenyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic substitution: The methanesulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Reduction: The compound can be reduced to (5-bromo-2-fluorophenyl)methanesulfonamide using reducing agents like lithium aluminum hydride.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, sodium methoxide, or primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a common reducing agent.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under controlled conditions.
Major Products Formed
Nucleophilic substitution: Products such as (5-bromo-2-fluorophenyl)methanesulfonamide, (5-bromo-2-fluorophenyl)methanesulfonate esters, and (5-bromo-2-fluorophenyl)methanesulfonyl azide.
Reduction: (5-Bromo-2-fluorophenyl)methanesulfonamide.
Oxidation: Oxidized derivatives depending on the specific conditions and reagents used.
Scientific Research Applications
(5-Bromo-2-fluorophenyl)methanesulfonyl chloride has a wide range of applications in scientific research, including:
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug candidates.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of (5-bromo-2-fluorophenyl)methanesulfonyl chloride involves the reactivity of the methanesulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Similar Compounds
- (5-Bromo-2-fluorophenyl)methanesulfonamide
- (5-Bromo-2-fluorophenyl)methanesulfonate esters
- (5-Bromo-2-fluorophenyl)methanesulfonyl azide
Uniqueness
(5-Bromo-2-fluorophenyl)methanesulfonyl chloride is unique due to the presence of both bromine and fluorine atoms on the benzene ring, which can influence its reactivity and the properties of its derivatives. The methanesulfonyl chloride group provides a versatile handle for further functionalization, making it a valuable reagent in organic synthesis and various research applications.
Properties
CAS No. |
1184467-10-4 |
---|---|
Molecular Formula |
C7H5BrClFO2S |
Molecular Weight |
287.5 |
Purity |
95 |
Origin of Product |
United States |
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